molecular formula C14H15N5OS B12239316 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12239316
M. Wt: 301.37 g/mol
InChI Key: PBBRIWXVCMTZCW-UHFFFAOYSA-N
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Description

2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoxazole ring fused with a piperazine ring, which is further substituted with a thiadiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzoxazole with 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in cells. The thiadiazole moiety is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells. The piperazine ring enhances the compound’s ability to cross cellular membranes, allowing it to reach its targets more effectively .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C14H15N5OS/c1-10-15-14(21-17-10)19-8-6-18(7-9-19)13-16-11-4-2-3-5-12(11)20-13/h2-5H,6-9H2,1H3

InChI Key

PBBRIWXVCMTZCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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